molecular formula C12H14FNO3S B15313438 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride

Katalognummer: B15313438
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: KPTAUTLVASROBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride is a complex organic compound with a unique structure that includes a benzazepine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the benzazepine core, followed by the introduction of the acetyl and sulfonyl fluoride groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
  • 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine

Uniqueness

Compared to similar compounds, 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has unique properties due to the presence of the sulfonyl fluoride group. This group can enhance the compound’s reactivity and stability, making it more suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H14FNO3S

Molekulargewicht

271.31 g/mol

IUPAC-Name

3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl fluoride

InChI

InChI=1S/C12H14FNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

KPTAUTLVASROBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.